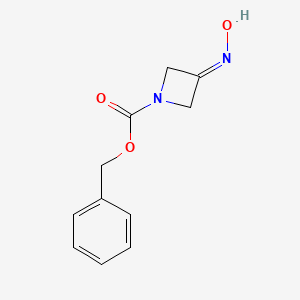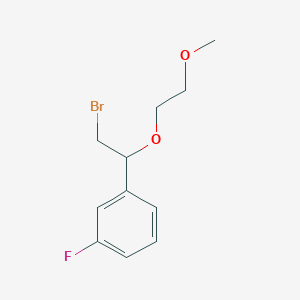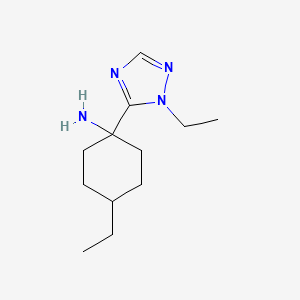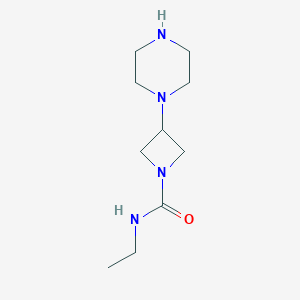![molecular formula C8H14ClNO2 B15300805 4-(Aminomethyl)bicyclo[2.1.1]hexane-2-carboxylicacidhydrochloride](/img/structure/B15300805.png)
4-(Aminomethyl)bicyclo[2.1.1]hexane-2-carboxylicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride is a compound that belongs to the class of bicyclic structures. These structures are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The bicyclo[2.1.1]hexane framework provides a rigid and strained structure, which can be advantageous in drug design and other applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride typically involves photochemical reactions. One common method is the [2 + 2] cycloaddition of 1,5-dienes using a mercury lamp . This reaction forms the bicyclic structure, which can then be further derivatized through various transformations .
Industrial Production Methods
Industrial production of this compound may involve scaling up the photochemical reactions mentioned above. the use of a mercury lamp can be technically challenging and requires special equipment and glassware . Therefore, alternative methods that are more scalable and cost-effective are being explored.
Analyse Des Réactions Chimiques
Types of Reactions
4-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
4-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism by which 4-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride exerts its effects involves its interaction with molecular targets. The rigid and strained structure of the bicyclo[2.1.1]hexane framework allows it to fit into specific binding sites on proteins or other molecules, thereby modulating their activity . This can lead to changes in biochemical pathways and physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its use as a para-substituted phenyl isostere.
Bicyclo[2.2.2]octane: Another bicyclic structure with different chemical properties.
Uniqueness
4-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride is unique due to its specific bicyclic framework, which provides a combination of rigidity and strain. This makes it particularly useful in applications where these properties are advantageous, such as in drug design and materials science .
Propriétés
Formule moléculaire |
C8H14ClNO2 |
|---|---|
Poids moléculaire |
191.65 g/mol |
Nom IUPAC |
4-(aminomethyl)bicyclo[2.1.1]hexane-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c9-4-8-1-5(2-8)6(3-8)7(10)11;/h5-6H,1-4,9H2,(H,10,11);1H |
Clé InChI |
NEOSRJKDGYPVLU-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC1(CC2C(=O)O)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Amino-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione](/img/structure/B15300726.png)
![4-(2H3)methoxy-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B15300727.png)





![3-(2-Fluorophenyl)-1-[2-(prop-2-enoyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]urea](/img/structure/B15300751.png)



![Rac-(1R,5R)-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B15300773.png)


